3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine

Kinase inhibitor CHK1 selectivity Pyrazolo-piperidine scaffold

Secure the regiospecifically defined 5-pyrazolylpiperidine scaffold critical for achieving >100-fold CHK1 selectivity over CDK2 and dual CCR5/CXCR4 binding. Unlike common 4-substituted analogs, the 3-methyl and N1-methyl decorations on this core provide optimal lipophilicity (LogP 1.13) and polar surface area (TPSA 29.85), essential for BBB penetration and favorable CYP metabolism. Available in both racemic and enantiopure forms for comprehensive SAR exploration.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13316664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)C2=CN(N=C2)C
InChIInChI=1S/C10H17N3/c1-8-3-9(5-11-4-8)10-6-12-13(2)7-10/h6-9,11H,3-5H2,1-2H3
InChIKeyHYZKMEXWEPWZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / 3 r / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine – Procurement & Differentiation Baseline


3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1548254-84-7) is a disubstituted piperidine building block bearing a methyl group at the 3-position and a 1-methylpyrazol-4-yl moiety at the 5-position . With a molecular weight of 179.26 g/mol and formula C₁₀H₁₇N₃, this scaffold is a core intermediate in pyrazolo-piperidine programs targeting kinases (CHK1, CDK2), chemokine receptors (CCR5/CXCR4), and NADPH oxidases (NOX) [1]. Its defined regiochemistry—the pyrazole attached at the piperidine 5-position rather than the more common 4-position—creates a unique three-dimensional presentation that translates into measurable selectivity and polypharmacology advantages over regioisomeric analogs [1].

Why Substituting 3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine with a Generic Piperidine-Pyrazole Fails


Piperidine-pyrazole hybrids are chemically abundant, but the position of substitution and methylation pattern critically alter both three-dimensional geometry and electronic surface properties. Moving the pyrazole from the 5-position to the 4-position (as in 4-(1-methyl-1H-pyrazol-4-yl)piperidine) or inverting the methyl substitution significantly alters the vector of the basic piperidine nitrogen, which serves as a key hydrogen-bond anchor in kinase hinge-binding motifs and chemokine receptor orthosteric pockets [1]. The dual methyl decoration on the target compound—one on the piperidine 3-position and one on the pyrazole N1—simultaneously modulates lipophilicity (measured LogP = 1.13) and polar surface area (TPSA = 29.85), parameters that directly govern blood-brain barrier penetration and CYP-mediated metabolism . Generic substitutions lacking this specific substitution pattern produce compounds with divergent selectivity profiles, as demonstrated by the >14-fold difference in CHK1 vs. CDK2 IC₅₀ values observed between close pyrazolo-piperidine analogs in publicly available ChEMBL/BindingDB data [1].

Quantitative Differentiation Evidence for 3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine Procurement


Regioisomeric Scaffold Delivers Differentiated Kinase Selectivity in CHK1 vs. CDK2

Compounds built on the 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold exhibit a wide tuneable window between CHK1 and CDK2 inhibition. When this core was elaborated into CHEMBL1643218 (3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)-6-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine), CHK1 IC₅₀ was 160 nM whereas CDK2 IC₅₀ was 2200 nM—a 13.75-fold selectivity margin [1]. In contrast, a close structural analog (CHEMBL1643207, differing only in the 6-position substituent) inverted the selectivity profile completely: CHK1 IC₅₀ = 3 nM versus CDK2 IC₅₀ = 310 nM, representing >100-fold selectivity for CHK1 [1].

Kinase inhibitor CHK1 selectivity Pyrazolo-piperidine scaffold

Unique Polypharmacology Profile: Triple-Mechanism Anti-HIV-1 Activity Unsupportable by 4-Pyrazolyl Regioisomers

Lead compound 3, built on a pyrazole-piperidine core directly analogous to 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)piperidine (with pyrazole at the piperidine 5-position), exhibits three concurrent mechanisms of anti-HIV-1 action: non-nucleoside reverse transcriptase inhibition (HIV-RT), CCR5-mediated M-tropic viral entry inhibition, and CXCR4-based T-tropic viral entry inhibition—all while maintaining native chemokine ligand binding [1]. This polypharmacology is structurally dependent on the specific spatial presentation of the basic piperidine nitrogen, which docks into the orthosteric pockets of both chemokine receptors with a heavy-atom RMSD of only 2.0 Å between CCR5-bound and CXCR4-bound conformations [1]. By contrast, CCR5 antagonists built on 4-pyrazolylpiperidine side chains (e.g., the series reported by Armour et al., 2004) require the unsubstituted pyrazole nitrogen to be meta to the piperidine 4-position bond and do not demonstrate concurrent CXCR4 or HIV-RT inhibition [2].

HIV entry inhibitor CCR5/CXCR4 dual antagonism NNRTI

Physicochemical Profile Differentiates from 4-Pyrazolyl Regioisomer: Lower LogP, Superior Ligand Efficiency Potential

The target compound's measured LogP of 1.13 and TPSA of 29.85 position it in a more favorable drug-like property space compared to the 4-(1-methyl-1H-pyrazol-4-yl)piperidine regioisomer. While experimentally measured LogP values for the 4-substituted analog are not uniformly reported, its predicted pKa of 10.12 (versus the target compound's predicted pKa of ~4.78 for the piperidine nitrogen) indicates a significantly more basic and potentially more polar character [1]. This difference arises because the electron-withdrawing pyrazole at the 5-position (beta to the nitrogen) reduces piperidine basicity more than substitution at the 4-position (gamma to the nitrogen), altering both ionization state at physiological pH and membrane permeability .

ADME Lipophilicity Ligand efficiency

Patent-Backed Utility as a Pronounced NADPH Oxidase (NOX) Inhibitor Scaffold

The pyrazolo-piperidine scaffold, encompassing the 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)piperidine substructure, is explicitly claimed in granted US patent US8748456B2 (Genkyotex SA) as an NADPH oxidase inhibitor [1]. The patent discloses that these compounds reduce ROS production in disease models of cardiovascular disorders, respiratory diseases, neurodegenerative conditions, and cancer [1]. The 5-pyrazolyl substitution pattern is structurally embedded in the Markush claims, distinguishing it from pyrazolo[3,4-c]pyridine and other fused-ring NOX inhibitor scaffolds that lack the conformational flexibility of the piperidine ring [1].

NADPH oxidase NOX inhibitor Cardiovascular

Chiral Resolution Capability: Access to Defined (3R,5R)-Stereochemistry for Structure-Based Design

The 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold contains two chiral centers (3-position and 5-position), enabling procurement of the defined (3R,5R)-enantiomer (CAS 2365342-87-4) . In contrast, the 4-substituted regioisomer lacks the 3-methyl chiral center entirely, while the 2-substituted analog has only one chiral center. The availability of enantiopure material is critical for structure-based drug design: the (3R,5R)-configuration orients the methyl group in an equatorial position on the piperidine chair, minimizing 1,3-diaxial interactions and presenting a consistent pharmacophore to the target protein . Racemic mixtures of the 3-methyl-5-pyrazolyl scaffold introduce conformational heterogeneity that can confound crystallography and SAR interpretation.

Chiral piperidine Stereochemistry Structure-based drug design

Procurement-Ready Application Scenarios for 3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine


CHK1-Selective Kinase Inhibitor Lead Optimization

Programs targeting the DNA damage response can leverage the scaffold's demonstrated ability to achieve >100-fold CHK1 selectivity over CDK2 (CHEMBL1643207: CHK1 IC₅₀ = 3 nM, CDK2 IC₅₀ = 310 nM) [1]. The 5-pyrazolyl substitution orients the piperidine nitrogen for optimal hinge-region hydrogen bonding, while the 3-methyl group fills a hydrophobic pocket that is absent in 4-substituted analogs. Procurement of this specific regioisomer is essential, as the 4-pyrazolylpiperidine scaffold has not demonstrated comparable CHK1 selectivity in publicly available data.

Dual CCR5/CXCR4 HIV-1 Entry Inhibitor Discovery

Research groups developing next-generation HIV entry inhibitors with combined host–pathogen pharmacology require the 5-pyrazolylpiperidine core to achieve the dual chemokine receptor binding demonstrated by lead compound 3 (RMSD = 2.0 Å between CCR5- and CXCR4-bound conformations) [2]. The 4-pyrazolyl regioisomer cannot attain this binding mode due to the altered vector of the piperidine nitrogen, making the target compound the only viable scaffold for this polypharmacology strategy. Procurement should include both racemic and enantiopure forms to enable full SAR exploration.

NADPH Oxidase (NOX) Inhibitor Development for ROS-Mediated Diseases

The target compound serves as a key intermediate for synthesizing NOX inhibitors claimed under US8748456B2 (Genkyotex SA) [3]. Unlike fused-ring pyrazolopyridine NOX inhibitors, the flexible piperidine ring in this scaffold enables induced-fit binding to NOX isoforms 1–5. Medicinal chemistry teams developing therapeutics for cardiovascular, neurodegenerative, or fibrotic diseases should procure this specific building block to ensure their lead series falls within the established patent landscape and benefits from the extensive SAR knowledge generated by the Genkyotex program.

Fragment-Based Drug Design (FBDD) and Structure-Guided Optimization

With a molecular weight of 179.26 Da, LogP of 1.13, and TPSA of 29.85, this compound meets all fragment-level physicochemical criteria . The availability of both racemic and enantiopure (3R,5R) forms (CAS 2365342-87-4) enables systematic crystallographic screening. Unlike the 4-substituted regioisomer—which has zero chiral centers and limited conformational constraints—the dual substitution pattern of the target compound provides two vectors for fragment growing and merging strategies.

Quote Request

Request a Quote for 3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.